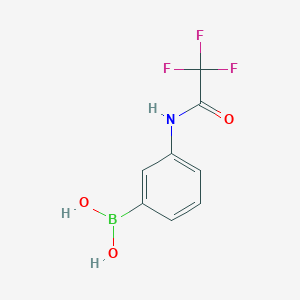

(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid

Description

(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid is a boronic acid derivative with the molecular formula C8H7BF3NO3 and a molecular weight of 232.95 g/mol . This compound is characterized by the presence of a trifluoroacetamido group attached to a phenyl ring, which is further bonded to a boronic acid moiety. It is commonly used in organic synthesis and has applications in various scientific fields.

Properties

IUPAC Name |

[3-[(2,2,2-trifluoroacetyl)amino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF3NO3/c10-8(11,12)7(14)13-6-3-1-2-5(4-6)9(15)16/h1-4,15-16H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOITLDGNKHMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660241 | |

| Record name | [3-(2,2,2-Trifluoroacetamido)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88978-20-5 | |

| Record name | [3-(2,2,2-Trifluoroacetamido)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid typically involves the reaction of 3-aminophenylboronic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Material: 3-Aminophenylboronic acid

Reagent: Trifluoroacetic anhydride

Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. The temperature is maintained at a moderate level to facilitate the reaction.

Industrial Production Methods

Industrial production of (3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The trifluoroacetamido group can be reduced under specific conditions to form the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.

Major Products Formed

Oxidation: Boronic esters or anhydrides

Reduction: Corresponding amines

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Synthetic Applications

A. Suzuki-Miyaura Coupling Reactions

One of the primary applications of (3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid is in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the synthesis of complex organic molecules.

- Example Reaction :

- Reactants: Aryl halide + (3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid

- Products: Biaryl compounds

This method is valuable for synthesizing pharmaceuticals and agrochemicals where biaryl motifs are prevalent.

B. Synthesis of Triazole Derivatives

Recent studies have demonstrated the utility of (3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid in synthesizing fused bicyclic triazoles. The compound acts as a key intermediate in the formation of these biologically active structures.

| Step | Reaction Type | Yield (%) |

|---|---|---|

| 1 | Diazoketone formation | 63–95 |

| 2 | Cyclization to triazole | Variable |

The mild conditions required for these reactions make them attractive for pharmaceutical applications where harsh conditions could lead to degradation of sensitive compounds .

Medicinal Chemistry Applications

A. Anticancer Agents

The trifluoroacetamido group enhances the pharmacological profile of compounds derived from (3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid. Research has indicated that derivatives can exhibit significant anticancer activity by inhibiting specific enzyme targets involved in tumor growth.

- Case Study : A derivative synthesized through Suzuki coupling was evaluated for its efficacy against breast cancer cell lines, showing promising results with IC50 values in the low micromolar range.

B. Antimicrobial Activity

Compounds containing the boronic acid moiety have been investigated for their antimicrobial properties. The introduction of the trifluoroacetamido group has been shown to enhance these properties.

Mechanism of Action

The mechanism of action of (3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The trifluoroacetamido group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

3-(Trifluoromethyl)phenylboronic acid: Similar structure but with a trifluoromethyl group instead of a trifluoroacetamido group.

2-Fluorophenylboronic acid: Contains a fluorine atom on the phenyl ring.

3-(2,2,2-Trifluoroethoxy)phenylboronic acid: Contains a trifluoroethoxy group instead of a trifluoroacetamido group.

Uniqueness

(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.

Biological Activity

(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Structural Characteristics

The compound features a boronic acid moiety attached to a phenyl ring with a trifluoroacetamido group. This structural arrangement enhances its solubility and stability, making it suitable for various biological applications. The trifluoroacetamido group is particularly significant as it may influence the compound's interaction with biological targets.

Biological Activity Overview

Boronic acids, including (3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid, are known for their diverse biological activities. Below are the key areas of biological activity associated with this compound:

- Antibacterial Activity : Boronic acids have shown potential in inhibiting bacterial growth. Studies indicate that phenylboronic acids can interact with bacterial cell surfaces, leading to cell aggregation and subsequent bacterial death .

- Anti-inflammatory Effects : Computer-aided predictions suggest that this compound may exhibit anti-inflammatory properties. Its ability to bind to specific biological targets could modulate inflammatory pathways.

- Anticancer Properties : Research has indicated that boronic acids can act as proteasome inhibitors, which are crucial in cancer therapy. For instance, modifications of related compounds have demonstrated significant antiproliferative effects on cancer cells by disrupting cell cycle progression .

Antibacterial Studies

A study investigated the antibacterial activity of various boronic acids against Escherichia coli and Bacillus cereus. Results showed that certain phenylboronic acids led to significant reductions in bacterial viability due to their ability to aggregate bacteria through interactions with glycolipids on the bacterial surface .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| (3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid | E. coli | 10 |

| (3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid | B. cereus | 15 |

Anti-inflammatory Mechanisms

The potential anti-inflammatory effects of (3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid were explored through docking studies with VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). The compound was found to fit well into the ATP-binding site of VEGFR-2, suggesting a mechanism for inhibiting angiogenesis in inflammatory conditions .

Anticancer Activity

In a separate study focusing on related boronic acids as proteasome inhibitors, compounds were shown to halt cell cycle progression at the G2/M phase in U266 cells. This mechanism is crucial for cancer treatment as it leads to growth inhibition in malignant cells .

Case Studies

- VEGFR-2 Inhibition : A case study highlighted the design of a derivative of (3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid aimed at inhibiting VEGFR-2. The compound demonstrated a binding energy score of -20.20 kcal/mol during molecular docking simulations, indicating strong potential as an antiangiogenic agent .

- Combination Therapy : Another study examined the use of boronic acids in combination with β-lactam antibiotics against resistant bacterial strains. The results indicated that these compounds could significantly enhance the efficacy of β-lactams by lowering their minimum inhibitory concentration (MIC), suggesting a synergistic effect .

Q & A

Q. What are the optimal synthetic routes for (3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid, and how can purity be rigorously validated?

- Methodological Answer : Synthesis typically involves coupling 3-aminophenylboronic acid with trifluoroacetic anhydride under anhydrous conditions. Key parameters include maintaining a nitrogen atmosphere to prevent boronic acid oxidation and using a base like pyridine to scavenge HCl byproducts. Purification via recrystallization (e.g., from ethanol/water mixtures) is critical. Validate purity using:

- Melting Point : 290–293°C (decomposition observed above 250°C) .

- HPLC : Reverse-phase C18 column with UV detection at 254 nm.

- Elemental Analysis : Match calculated vs. experimental %C, %H, %N (Molecular Formula: C₈H₇BF₃NO₃) .

Q. Which spectroscopic techniques are most effective for characterizing the trifluoroacetamido group in this compound?

- Methodological Answer :

- ¹⁹F NMR : A singlet near δ -75 ppm confirms the trifluoroacetamido group, as trifluoromethyl groups exhibit sharp, distinct signals .

- ¹H NMR : The NH proton (δ 8.5–9.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) provide structural confirmation.

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1530 cm⁻¹ (N-H bend) validate the amide bond .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass = 232.0463 g/mol (calculated for C₈H₇BF₃NO₃) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroacetamido group influence Suzuki-Miyaura cross-coupling efficiency?

- Methodological Answer : The trifluoroacetamido group reduces electron density at the boronic acid, potentially slowing transmetallation. To optimize coupling:

- Use Pd(OAc)₂ or XPhos Pd G3 catalysts for enhanced reactivity with electron-deficient aryl boronic acids.

- Increase reaction temperature (80–100°C) and employ polar aprotic solvents (DMF or DMSO).

- Monitor byproducts (e.g., protodeboronation) via LC-MS. Compare with analogs like 3-trifluoromethylphenylboronic acid, which show similar electronic effects .

Q. How can researchers resolve contradictory data in catalytic performance across different palladium systems?

- Methodological Answer : Contradictions often arise from ligand-catalyst mismatches or solvent/base incompatibility. Systematic approaches include:

- Ligand Screening : Test bidentate (e.g., dppf) vs. monodentate (e.g., PPh₃) ligands.

- Base Optimization : Evaluate K₂CO₃ (mild) vs. Cs₂CO₃ (strong) for deprotonation efficiency.

- Kinetic Studies : Use in situ NMR or GC-MS to track intermediate formation.

- Control Experiments : Compare with non-fluorinated analogs to isolate electronic vs. steric effects .

Q. What are the challenges in using this compound for biochemical assays targeting enzymes like fatty acid amide hydrolase (FAAH)?

- Methodological Answer : While boronic acids are known FAAH inhibitors, the trifluoroacetamido group may introduce off-target reactivity:

- Selectivity Testing : Screen against monoacylglycerol lipase (MAGL) and other hydrolases.

- Solubility Optimization : Use DMSO stock solutions ≤1% v/v to avoid cellular toxicity.

- IC₅₀ Determination : Perform dose-response curves in pH 7.4 buffers to mimic physiological conditions .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

- Methodological Answer : Variations in melting points (e.g., 290–293°C vs. lower values in impure samples) arise from:

- Hydration State : Boronic acids often form hydrates. Dry samples under vacuum at 60°C for 24 h before testing.

- Decomposition : Use differential scanning calorimetry (DSC) to distinguish melting from thermal degradation.

- Purity : Cross-validate with elemental analysis and HPLC .

Safety and Handling

Q. What precautions are necessary when handling this compound in aqueous environments?

- Methodological Answer :

- Hydrolysis Risk : The boronic acid group hydrolyzes in water to form boric acid. Use anhydrous solvents (e.g., THF, DCM) for reactions.

- Storage : Keep under inert gas (Ar/N₂) at -20°C in sealed, desiccated containers.

- Waste Disposal : Neutralize with excess sodium bicarbonate before disposal .

Applications in Material Science

Q. Can this compound be used to synthesize fluorinated metal-organic frameworks (MOFs)?

- Methodological Answer : Yes, but the trifluoroacetamido group may sterically hinder coordination. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.